2,3-Dichloro-5-methylphenylboronic acid
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Overview
Description
2,3-Dichloro-5-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BCl2O2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions and a methyl group at the 5 position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 2,3-Dichloro-5-methylphenylboronic acid (BS-33777) is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
BS-33777 interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway affected by BS-33777 is the SM cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to act as an organoboron reagent .
Pharmacokinetics
The compound’s role in the sm cross-coupling reaction suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as the reaction conditions and the nature of the other reactants involved .
Result of Action
The result of BS-33777’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This makes it a valuable tool in organic synthesis, particularly in the formation of complex organic molecules .
Action Environment
The action of BS-33777 is influenced by the reaction conditions of the SM cross-coupling reaction . These conditions are typically mild and functional group tolerant, which contributes to the success of the reaction . The compound is also generally environmentally benign .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dichloro-5-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3) and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-5-methylphenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).
Oxidation: Oxidizing agents like H2O2, sodium perborate.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents (e.g., ethanol, water).
Major Products:
Suzuki-Miyaura Coupling: Biaryl or alkenyl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2,3-Dichloro-5-methylphenylboronic acid has diverse applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling. This reaction is crucial for constructing biaryl structures found in pharmaceuticals, agrochemicals, and organic materials.
Biology: The compound is used in the development of boron-containing drugs and as a building block for bioactive molecules.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Comparison with Similar Compounds
- 3,5-Dichloro-2-methylphenylboronic acid
- 2-Chloro-5-methylphenylboronic acid
- 2,4-Dichloro-5-methoxyphenylboronic acid
Comparison: 2,3-Dichloro-5-methylphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in forming sterically hindered biaryl structures. The presence of two chlorine atoms and a methyl group provides a unique electronic and steric environment, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(2,3-dichloro-5-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEXOJFCSLTVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)Cl)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.85 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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